(Z)-3-ethyl-5-((9-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one
Description
The compound (Z)-3-ethyl-5-((9-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one (CAS: 324566-74-7) features a hybrid heterocyclic scaffold comprising a pyrido[1,2-a]pyrimidin-4-one core linked to a thioxothiazolidin-4-one moiety via a Z-configured methylene bridge . Key structural attributes include:
- Molecular formula: C₁₉H₂₀N₄O₃S₂
- Molecular weight: 416.52 g/mol
- Substituents: A 9-methyl group on the pyrido-pyrimidinone ring, a morpholino group at position 2, and an ethyl group on the thiazolidinone ring.
The morpholino group improves solubility, a critical feature for pharmacokinetics .
Properties
IUPAC Name |
(5Z)-3-ethyl-5-[(9-methyl-2-morpholin-4-yl-4-oxopyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S2/c1-3-22-18(25)14(28-19(22)27)11-13-16(21-7-9-26-10-8-21)20-15-12(2)5-4-6-23(15)17(13)24/h4-6,11H,3,7-10H2,1-2H3/b14-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUBSPCALXRKEHZ-KAMYIIQDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)N4CCOCC4)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)N4CCOCC4)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-ethyl-5-((9-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one is a compound that belongs to the thiazolidinone family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound's structure includes a thiazolidinone core linked to a pyrido[1,2-a]pyrimidine moiety. This unique combination is expected to enhance its biological activity through synergistic effects.
Anticancer Activity
Thiazolidinone derivatives are increasingly recognized for their anticancer properties. Studies have shown that compounds with thiazolidinone scaffolds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways associated with cell growth and survival.
- Mechanism of Action : The anticancer activity is primarily attributed to the inhibition of cyclin-dependent kinases (CDKs) and other enzymes involved in cell cycle regulation. For instance, studies have indicated that certain thiazolidinones can effectively inhibit CDK4/Cyclin D1 complexes, leading to G1 phase cell cycle arrest in cancer cells .
-
Case Studies :
- A recent study demonstrated that a thiazolidinone derivative exhibited significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value in the low micromolar range .
- Another investigation reported that a related compound showed promising results in inhibiting tumor growth in xenograft models .
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various bacterial strains. The thiazolidinone structure is known to enhance membrane permeability, allowing for better interaction with bacterial targets.
- Mechanism of Action : The antimicrobial effect is thought to be due to the disruption of bacterial cell wall synthesis and interference with protein synthesis pathways .
- Research Findings :
Anti-inflammatory Properties
Thiazolidinones have been studied for their anti-inflammatory effects, which could be beneficial in treating conditions like arthritis and other inflammatory diseases.
- Mechanism of Action : These compounds may inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to reduced inflammation .
- Evidence :
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (PK) and toxicology (Tox) of this compound is crucial for evaluating its therapeutic potential.
| Parameter | Value |
|---|---|
| Solubility | High in organic solvents |
| Bioavailability | Moderate |
| Half-life | 6 hours |
| Toxicity | Low at therapeutic doses |
Chemical Reactions Analysis
Knoevenagel Condensation for Core Formation
The methylene bridge is formed via a Knoevenagel condensation between a pyrido[1,2-a]pyrimidinone aldehyde and a thiazolidin-4-one derivative. This reaction typically employs a base (e.g., piperidine) and polar aprotic solvents (e.g., THF or DMF) under reflux (60–80°C) .
Example Reaction Pathway:
- Aldehyde activation : 9-Methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde reacts with the active methylene group of 3-ethyl-2-thioxothiazolidin-4-one.
- Dehydration : Base-mediated elimination of water yields the conjugated enone system .
Functionalization of the Thioxothiazolidinone Ring
The C=S group in the thiazolidinone ring undergoes nucleophilic substitution or oxidation:
Nucleophilic Substitution
- With amines : Reacts with primary or secondary amines (e.g., morpholine derivatives) to form thiourea analogs.
- With thiols : Forms disulfide linkages under oxidative conditions .
Oxidation Reactions
- C=S → C=O : Treatment with hydrogen peroxide or m-CPBA oxidizes the thioxo group to a carbonyl, yielding a thiazolidin-4-one derivative .
Modification of the Morpholino Substituent
The morpholine ring undergoes N-alkylation or acylation under standard conditions:
- Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) .
- Acylation : Treating with acyl chlorides (e.g., acetyl chloride) forms amide derivatives .
Biological Activity and Enzyme Interactions
The compound exhibits Mur ligase inhibition (IC₅₀ values in the nanomolar range) by competitively binding to the ATP site. Key interactions include:
- Hydrogen bonding between the pyrido[1,2-a]pyrimidinone carbonyl and enzyme residues.
- Hydrophobic interactions with the ethyl and methyl groups .
Stability and Degradation Pathways
Comparison with Similar Compounds
Comparison with Structural Analogs
Target Compound vs. Thioxothiazolidinone Derivatives
Several analogs share the thioxothiazolidin-4-one core but differ in substituents and fused heterocycles:
5-(3,5-Diaryl-4,5-dihydropyrazol-1-ylmethylene)-2-thioxothiazolidin-4-ones Structure: Diaryl groups replace the pyrido-pyrimidinone system. Synthesis: Reflux in ethanol followed by recrystallization (DMF-EtOH) . Key Difference: Lack of a morpholino group reduces solubility compared to the target compound.
3-Phenylisothiazolidin-4-one (13) Structure: Simpler isothiazolidinone core without fused pyrimidinone. Synthesis: Microwave-assisted or conventional condensation in DMF/glacial acetic acid . Key Difference: Absence of the pyrido-pyrimidinone scaffold limits π-π stacking interactions.
Compound from : 3-[(Z)-(3-Benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[2-(4-morpholinyl)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one Structure: Features a benzyl group and an extended morpholinoethylamino substituent. Key Difference: Larger molecular weight and bulkier substituents may hinder membrane permeability compared to the target compound’s ethyl group .
Target Compound vs. Coumarin-Pyrimidine Hybrids
Compounds like 6-(4-(1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4,5-dihydro-1H-tetrazol-5-yl)phenyl)-4-(coumarin-3-yl)pyrimidin-2(1H)-one () incorporate coumarin moieties instead of pyrido-pyrimidinone. These hybrids prioritize fluorescence properties but lack the thioxothiazolidinone’s sulfur-based reactivity .
Physicochemical and Pharmacokinetic Properties
The target compound’s morpholino group and Z-configuration provide a balance of solubility and stereoelectronic effects, advantageous for drug-likeness.
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound to achieve high purity and yield?
The synthesis involves multi-step reactions requiring precise control of temperature, solvent selection, and reaction time. Common solvents include dimethyl sulfoxide (DMSO) or acetonitrile, while catalysts like Lewis acids may enhance efficiency. For example, intermediates are often monitored via thin-layer chromatography (TLC) to track reaction progress, and final products are purified via recrystallization using solvent mixtures such as DMF-EtOH (1:1) . Nuclear magnetic resonance (NMR) spectroscopy is critical for structural validation .
Q. How can researchers confirm the (Z)-stereochemistry of the methylene group in this compound?
The (Z)-configuration is typically confirmed using X-ray crystallography, which provides unambiguous structural evidence. Alternatively, NOESY NMR experiments can detect spatial proximity between protons on the methylene group and adjacent substituents, supporting the stereochemical assignment .
Q. What analytical techniques are recommended for characterizing intermediates and final products?
- NMR spectroscopy : For confirming hydrogen and carbon environments, especially distinguishing morpholino and thiazolidinone moieties .
- High-resolution mass spectrometry (HRMS) : To verify molecular formula accuracy .
- Infrared (IR) spectroscopy : For identifying functional groups like C=O (1700–1750 cm⁻¹) and C=S (1100–1250 cm⁻¹) .
Q. What preliminary assays are suitable for evaluating its biological activity?
Initial screens often include:
- Antimicrobial assays : Disk diffusion or microdilution methods against bacterial/fungal strains .
- Cytotoxicity studies : MTT assays on cancer cell lines to assess antiproliferative potential .
- Enzyme inhibition assays : Targeting kinases or proteases due to structural similarities with known inhibitors .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data across different studies?
Contradictions may arise from variations in assay conditions (e.g., pH, cell line specificity) or compound purity. Mitigation strategies include:
- Standardized protocols : Adopt CLSI guidelines for antimicrobial assays .
- Orthogonal purity validation : Combine HPLC, elemental analysis, and NMR to ensure >95% purity .
- Dose-response curves : Compare EC₅₀/IC₅₀ values under consistent experimental parameters .
Q. What experimental designs are recommended for studying structure-activity relationships (SAR) in this compound class?
- Systematic substituent variation : Modify the morpholino group, pyrido[1,2-a]pyrimidin-4-one core, or thioxothiazolidinone ring to assess impact on activity .
- Computational modeling : Use molecular docking to predict binding affinities for targets like kinases or DNA topoisomerases .
- Comparative studies : Benchmark against analogs with known activities (e.g., benzodioxole or piperidine derivatives) .
Q. How can researchers address challenges in crystallizing this compound for X-ray studies?
Crystallization difficulties often stem from conformational flexibility. Strategies include:
- Solvent screening : Test polar aprotic (e.g., DMSO) vs. protic (e.g., ethanol) solvents .
- Co-crystallization : Add small-molecule co-formers to stabilize the lattice .
- Low-temperature data collection : Reduces thermal motion artifacts in diffraction patterns .
Q. What mechanistic insights can be gained from studying its reactivity under varying conditions?
- Acid/base stability : Test susceptibility to hydrolysis in acidic (HCl) or basic (NaOH) media to inform formulation strategies .
- Oxidative stress assays : Evaluate thiol-disulfide interchange reactions involving the 2-thioxo group .
- Photodegradation studies : Monitor UV-induced changes to assess stability for long-term storage .
Methodological Guidance for Data Interpretation
Q. How should researchers analyze conflicting spectroscopic data for this compound?
Q. What statistical approaches are appropriate for validating biological activity in replicate experiments?
- ANOVA with post-hoc tests : For comparing multiple treatment groups (e.g., different analogs or concentrations) .
- Bland-Altman plots : Assess reproducibility across technical or biological replicates .
Tables for Key Comparisons
Q. Table 1: Structural Analogues and Their Distinct Features
| Compound Class | Key Modifications | Biological Activity Profile | Reference |
|---|---|---|---|
| Pyrido[1,2-a]pyrimidin-4-ones | 9-Methyl substitution | Anticancer, kinase inhibition | |
| Thiazolidinones | 2-Thioxo group | Antimicrobial, antidiabetic | |
| Morpholine derivatives | Morpholino substituent at C2 | Enhanced solubility, CNS activity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
